1,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1,5-Dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamide formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity while reducing reaction times and waste generation .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1,5-Dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
1,5-Dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C14H20F3N5O2S |
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Molecular Weight |
379.40 g/mol |
IUPAC Name |
1,5-dimethyl-N-[3-[3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H20F3N5O2S/c1-4-11(22-8-6-13(20-22)14(15,16)17)5-7-19-25(23,24)12-9-18-21(3)10(12)2/h6,8-9,11,19H,4-5,7H2,1-3H3 |
InChI Key |
YSVQWVLFTUDLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=C(N(N=C1)C)C)N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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